molecular formula C13H12O2 B021380 Glycidyl 1-naphthyl ether CAS No. 2461-42-9

Glycidyl 1-naphthyl ether

Cat. No.: B021380
CAS No.: 2461-42-9
M. Wt: 200.23 g/mol
InChI Key: QYYCPWLLBSSFBW-UHFFFAOYSA-N
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Description

Glycidyl 1-naphthyl ether, also known as this compound, is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Glycidyl 1-naphthyl ether are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, and may influence its own localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Biological Activity

Glycidyl 1-naphthyl ether (GNE) is an organic compound that has garnered attention due to its diverse applications in chemical synthesis and potential biological activities. This article provides a comprehensive overview of the biological activity of GNE, including its synthesis, chemical properties, mutagenicity, and applications in pharmaceuticals and agrochemicals.

This compound is synthesized through the reaction of 1-naphthol with epichlorohydrin in the presence of a strong base, typically sodium hydroxide or potassium hydroxide. The general reaction can be represented as follows:

1 Naphthol+NaOH+CICH2CH CH2OGlycidyl 1 naphthyl ether+NaCl+H2O\text{1 Naphthol}+\text{NaOH}+\text{CICH}_2\text{CH CH}_2\text{O}\rightarrow \text{Glycidyl 1 naphthyl ether}+\text{NaCl}+\text{H}_2\text{O}

This reaction results in the formation of an epoxide ring, which is reactive towards nucleophiles, making GNE a valuable intermediate in organic synthesis.

Mutagenicity Studies

Research has shown that glycidyl naphthyl ethers exhibit significant mutagenic properties. A study conducted using the Salmonella mutagenicity test revealed that GNE is considerably more mutagenic compared to other glycidyl ethers. Specifically, it was found that:

  • This compound ranked among the top mutagenic compounds.
  • Its mutagenicity is attributed to its aromatic structure, which enhances conjugation and planarity, leading to increased interaction with DNA .

The following table summarizes the mutagenicity rankings of various glycidyl ethers:

Compound NameMutagenicity Rank
This compound1
Glycidyl 2-naphthyl ether2
Glycidyl phenyl ether3
Glycidyl methyl etherLower

The mechanism by which GNE exerts its biological effects primarily involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to modifications in protein function or enzyme activity, potentially disrupting normal cellular processes. The epoxide group in GNE is particularly reactive and can participate in various chemical transformations.

Applications in Pharmaceuticals and Agrochemicals

This compound serves as a crucial building block for synthesizing biologically active molecules. Its applications include:

  • Pharmaceuticals : GNE is utilized in developing novel drugs and drug delivery systems due to its ability to form complex structures through nucleophilic reactions.
  • Agrochemicals : The compound can be employed in synthesizing pesticides and herbicides, contributing to agricultural productivity.

Case Study 1: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of anticancer agents using this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating the potential for GNE-derived compounds in cancer therapy .

Case Study 2: Development of Biodegradable Polymers

Another study explored the use of GNE in creating biodegradable polymers. The incorporation of GNE into polymer matrices enhanced their mechanical properties while maintaining biodegradability, showcasing its utility in developing sustainable materials for various applications .

Safety Considerations

This compound is classified as a hazardous substance. It poses risks such as acute toxicity upon ingestion or dermal exposure and is considered a potential carcinogen (Category 2) according to regulatory classifications . Proper safety measures must be adhered to when handling this compound.

Scientific Research Applications

Organic Synthesis

Glycidyl 1-naphthyl ether serves as a vital building block in organic chemistry:

  • Synthesis of Complex Molecules : It facilitates the construction of complex organic molecules and polymers through various reactions, including nucleophilic substitutions and ring-opening reactions. For example, it can react with amines to form amine derivatives or with alcohols to yield ethers.
  • Pharmaceutical Development : The compound is employed in synthesizing biologically active molecules, including potential pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.

Material Science

This compound is utilized in developing specialty chemicals and materials:

  • Coatings and Adhesives : Due to its chemical properties, it is used in formulating coatings and adhesives that require specific reactivity and durability.
  • Polymer Production : It can act as a comonomer in the production of thermoresponsive polyethers, which are useful in applications ranging from drug delivery systems to smart materials .

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated the utility of this compound in synthesizing bioactive compounds. For instance, its application in developing anti-cancer agents has been explored, where modifications to the naphthyl moiety enhanced therapeutic efficacy .

Case Study 2: Development of Thermoresponsive Polymers

In a study focused on polymer chemistry, this compound was copolymerized with ethylene oxide to create thermoresponsive materials. These materials exhibited tunable properties based on their composition, making them suitable for drug delivery applications .

Q & A

Q. What are the recommended safety protocols for handling Glycidyl 1-naphthyl ether in laboratory settings?

Basic Question
this compound requires stringent safety measures due to its reactive epoxide group and potential health risks. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (inspected prior to use), lab coats, and eye/face protection to avoid skin/eye contact. Glove removal must follow techniques that prevent outer-surface contamination .
  • Ventilation: Use only in well-ventilated areas or fume hoods to minimize inhalation exposure .
  • Storage: Keep containers sealed and stored in locked, ventilated areas .
  • Waste Disposal: Follow local hazardous waste regulations; contaminated gloves and materials must be disposed of as hazardous waste .

Methodological Note: Compliance with EU standards (e.g., EN 374 for gloves) ensures material compatibility with reactive epoxides .

Q. How can researchers effectively sample and quantify this compound in air during occupational exposure studies?

Advanced Question
Air sampling for glycidyl ethers requires optimized sorbent selection and analytical techniques:

  • Sorbent Choice: Amberlite XAD-7 demonstrates high retention efficiency for glycidyl ethers (e.g., phenyl and cresyl derivatives) except highly volatile analogs like isopropyl glycidyl ether. Activated charcoal is suitable for low-molecular-weight ethers but may require validation for 1-naphthyl derivatives .
  • Detection Methods:
    • Gas Chromatography (GC): Effective for volatile ethers (e.g., allyl or butyl glycidyl ether) with flame ionization detection.
    • High-Performance Liquid Chromatography (HPLC): Preferred for aromatic ethers (e.g., phenyl glycidyl ether) using UV detection .
  • Humidity Considerations: Relative humidity has minimal impact on XAD-7 performance, making it robust for field studies .

Methodological Gap: No direct data exists for 1-naphthyl derivatives, necessitating method adaptation from structurally similar compounds.

Q. What is the current understanding of the carcinogenic potential of this compound?

Basic Question
While direct carcinogenicity data for this compound is lacking, structural analogs provide insights:

  • IARC Classifications:
    • Phenyl glycidyl ether (Group 2B, possibly carcinogenic) due to sufficient animal evidence and mutagenicity in bacterial assays .
    • 1-Butyl glycidyl ether (Group 2B) based on carcinogenicity in rodents .
  • Mechanistic Evidence: Epoxide reactivity with nucleophilic DNA bases suggests potential genotoxicity, a key characteristic of carcinogens .

Research Implications: Toxicity studies should prioritize in vitro mutagenicity assays (e.g., Ames test) and in vivo rodent models to fill data gaps.

Q. What methodological challenges exist in assessing the environmental persistence of this compound?

Advanced Question
Current ecological data gaps hinder risk assessment:

  • Degradability: No data on biodegradation or hydrolysis rates, though epoxides generally hydrolyze in aqueous environments to form diols .
  • Bioaccumulation: Lipophilic properties (logP ~3.5 estimated) suggest potential bioaccumulation, but experimental validation is needed .
  • Analytical Limitations: Low environmental concentrations require sensitive methods like GC-MS with solid-phase microextraction (SPME).

Methodological Recommendation: Conduct OECD 301/302 guideline tests to evaluate ready biodegradability and hydrolytic stability.

Q. How can structural analogs inform the toxicological assessment of this compound?

Advanced Question
Analog studies guide hypothesis-driven research:

  • Carcinogenicity Extrapolation: Phenyl glycidyl ether’s Group 2B classification suggests prioritizing 1-naphthyl derivatives for in vivo tumorigenicity studies .
  • Metabolic Pathways: Epoxide hydrolase-mediated detoxification pathways (observed in butyl glycidyl ether) may mitigate toxicity, but species-specific differences require validation .
  • Reactivity Profiling: Computational models (e.g., QSAR) can predict electrophilicity and DNA adduct formation based on epoxide ring strain and substituent effects .

Methodological Caution: Structural differences (e.g., naphthyl vs. phenyl groups) may alter metabolic activation or reactivity, necessitating direct experimentation.

Q. What are the optimal conditions for synthesizing polymeric materials using this compound as a crosslinking agent?

Advanced Question
this compound’s epoxide group enables crosslinking in epoxy resins, but reaction parameters must be optimized:

  • Co-Monomer Selection: Combine with multi-topic glycidyl ethers (e.g., glycerol glycidyl ether) to form branched polyether networks. Molar ratios (1:1 to 1:3) influence crosslink density and mechanical properties .
  • Catalysts: Use Lewis acids (e.g., BF₃ complexes) or amines (e.g., triethylamine) to accelerate ring-opening polymerization .
  • Thermal Stability: Post-curing at 80–120°C enhances network formation, critical for high-performance applications .

Methodological Insight: Real-time FTIR monitoring of epoxide conversion rates can optimize curing schedules and minimize residual reactivity.

Properties

IUPAC Name

2-(naphthalen-1-yloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYCPWLLBSSFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030986
Record name Glycidyl 1-naphthyl ether
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2461-42-9
Record name 2-[(1-Naphthalenyloxy)methyl]oxirane
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Record name Glycidyl 1-naphthyl ether
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Record name Glycidyl 1-naphthyl ether
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Record name [(naphthyloxy)methyl]oxirane
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Record name GLYCIDYL 1-NAPHTHYL ETHER
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Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (4.0 g of 60% NaH in mineral oil, 100 mmol) in dimethylformamide (DMF, 100 ml) was treated with 1-naphthol (14.42 g, 100 mmol). After stirring for 1 hour at ambient temperature (room temperature), the reaction was treated with epichlorohydrin (10.18 g, 110 mmol) and stirred for 1 hour at 100° C. The reaction was diluted with water and transferred to a separatory funnel using diethyl ether (500 ml). The organic phase was washed with 10% aqueous NaHCO3 (3×200 ml), dried over anhydrous sodium sulfate, filtered, and concentrated. Kugelrohr distillation (~100 microns) yielded 1-naphthyl glycidyl ether as a clear, colorless oil: GC/EI-MS, m/z (rel. int.) 200 (M+, 61), 184 (1), 169 (5), 157 (12), 144 (79), 129 (16), 115 (100), 101 (3), 89 (16).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.42 g
Type
reactant
Reaction Step Two
Quantity
10.18 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane Rf value: 0.78 (silica gel, dichloromethane/methanol=30:1).
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 500 mL three-necked round bottom flask, 10.03 g 1-naphthol, 3.1 g NaOH, 20.4 g epichlorohydrin (SIR) and 0.5 g KI were added, then 330 mL ethanol was added. The flask was then placed in a microwave reactor. The reaction was performed at 30° C. under stirring and 300 W microwave irradiation for 12 min. The reaction mixture was then removed and suction filtrated, and the filtrate was concentrated to obtain an oily substance. H2O was added to the oily substance, and the mixture was extracted with ethyl ether. The ethyl ether layers were combined and washed with a solution of NaOH, then washed with H2O once. The ether layer was dried using anhydrous magnesium sulfate and concentrated to obtain 12.95 g of the product in a yield of 93.2%.
Quantity
10.03 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93.2%

Synthesis routes and methods IV

Procedure details

To a solution of 1-naphthol (3.0 g, 0.02 mol) in DMSO (10 mL), potassium hydroxy (flakes, 2.0 g, 0.06 mol) was added. The combined mixture was stirred at room temperature for 30 min and then epichlorohydrin (5.6 g, 4.7 mL, 0.06 mol) was added slowly over a period of 45 min and stirring was continued for 16 hours. The reaction was quenched with water (30 mL) and extracted with chloroform (2×50 mL). The combined organic layers were washed with 1N aqueous NaOH (2×50 mL), water (2×100 mL) and brine (2×100 mL) and dried over MgSO4. The solvent was removed under reduced pressure to provide Compound 1 as a yellow liquid (3.26 g, 78%). This product was used without further purification. The structure of Compound 1 is given below:
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium hydroxy
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Glycidyl 1-naphthyl ether
Glycidyl 1-naphthyl ether
Glycidyl 1-naphthyl ether
Glycidyl 1-naphthyl ether
Glycidyl 1-naphthyl ether
Glycidyl 1-naphthyl ether

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